N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea
Brand Name: Vulcanchem
CAS No.: 52420-78-7
VCID: VC21298457
InChI: InChI=1S/C17H20N4S2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H2,18,20,22)(H2,19,21,23)
SMILES: C1=CC=C(C=C1)NC(=S)NCCCNC(=S)NC2=CC=CC=C2
Molecular Formula: C17H20N4S2
Molecular Weight: 344.5 g/mol

N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea

CAS No.: 52420-78-7

Cat. No.: VC21298457

Molecular Formula: C17H20N4S2

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea - 52420-78-7

Specification

CAS No. 52420-78-7
Molecular Formula C17H20N4S2
Molecular Weight 344.5 g/mol
IUPAC Name 1-phenyl-3-[3-(phenylcarbamothioylamino)propyl]thiourea
Standard InChI InChI=1S/C17H20N4S2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H2,18,20,22)(H2,19,21,23)
Standard InChI Key QKXXHJDAEXMAFC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=S)NCCCNC(=S)NC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)NC(=S)NCCCNC(=S)NC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator